- Convenient access to 16-methylene and 16β-methyl corticosteroids by a novel transformation of geminal bis(phenylsulfinyl) intermediates, Tetrahedron Letters, 1992, 33(34), 4913-16
Cas no 910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-)
910-99-6 structure
Product Name:Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
CAS No:910-99-6
MF:C24H30O5
MW:398.492007732391
CID:808470
Update Time:2023-11-06
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Chemical and Physical Properties
Names and Identifiers
-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
- 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- 17-Hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-16β-methyl-, 21-acetate (6CI, 7CI, 8CI)
-
- Inchi: 1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1
- InChI Key: AAPZMQVULRVUEU-NZDAKWCRSA-N
- SMILES: C[C@@]12[C@@](O)(C(=O)COC(=O)C)[C@@H](C)C[C@H]1[C@@H]1CCC3=CC(C=C[C@]3(C)C1=CC2)=O
Computed Properties
- Exact Mass: 398.209324
- Monoisotopic Mass: 398.209324
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 880
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.7
Experimental Properties
- Density: 1.22
- Boiling Point: 560°C at 760 mmHg
- Flash Point: 189.6°C
- Refractive Index: 1.58
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
Reference
- Method for preparation of Betamethasone and its derivative, China, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetic acid , Dimethylformamide ; rt → 90 °C; 0.5 h, 85 - 90 °C; 90 °C → 60 °C; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux
1.3 Reagents: Water ; 1 h, cooled
1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux
1.3 Reagents: Water ; 1 h, cooled
Reference
- Synthesis improvement in betamethasone, Zhongnan Yaoxue, 2014, 12(9), 880-881
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Raw materials
- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-21-iodo-16-methyl-, (16b)-
- Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-hydroxy-16-methylene- (9CI)
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Preparation Products
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-) Related Products
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 1106-03-2(Meprednisone Acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 50-03-3(Hydrocortisone acetate)
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk